(+)-CIS-DIOXOLANE
Overview
Description
(+)-CIS-DIOXOLANE, also known by its chemical name 4-(2-furyl)-2-methyl-5-thiazolecarboxaldehyde, is a compound of significant interest in various scientific fields This compound is notable for its unique structure, which includes a furan ring, a thiazole ring, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-CIS-DIOXOLANE typically involves the reaction of 2-methyl-4-(2-furyl)thiazole with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group into the thiazole ring. The reaction is usually carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(+)-CIS-DIOXOLANE undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine (Br2) for electrophilic substitution on the furan ring.
Major Products
Oxidation: 4-(2-furyl)-2-methyl-5-thiazolecarboxylic acid.
Reduction: 4-(2-furyl)-2-methyl-5-thiazolemethanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
(+)-CIS-DIOXOLANE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (+)-CIS-DIOXOLANE involves its interaction with various molecular targets, primarily through its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan and thiazole rings may also contribute to its bioactivity by interacting with specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
(+)-CIS-DIOXOLANE can be compared with other similar compounds, such as:
Furfural: Another furan derivative with an aldehyde group, but lacking the thiazole ring.
Thiazole-4-carboxaldehyde: Contains the thiazole ring and aldehyde group but lacks the furan ring.
2-Methyl-4-(2-furyl)thiazole: Similar structure but without the formyl group.
Properties
IUPAC Name |
trimethyl-[(2-methyl-1,3-dioxolan-4-yl)methyl]azanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBFOSBGWDTRO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(O1)C[N+](C)(C)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963131 | |
Record name | N,N,N-Trimethyl(2-methyl-1,3-dioxolan-4-yl)methanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-79-2 | |
Record name | 1,3-Dioxolane-4-methanaminium, N,N,N,2-tetramethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4386-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methamilane methiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fourneau 2268 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N-Trimethyl(2-methyl-1,3-dioxolan-4-yl)methanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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